molecular formula C19H27N3O2S B610369 1-((S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl)-3-((S)-1-(thiophen-3-yl)propan-2-yl)urea CAS No. 1997387-43-5

1-((S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl)-3-((S)-1-(thiophen-3-yl)propan-2-yl)urea

Cat. No. B610369
CAS RN: 1997387-43-5
M. Wt: 361.5 g/mol
InChI Key: MEDBIJOVZJEMBI-YOEHRIQHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PZM21 is an experimental opioid analgesic drug that is being researched for the treatment of pain. It is a functionally selective μ-opioid receptor agonist, which means it produces μ-opioid receptor-mediated G protein signaling with potency and efficacy similar to morphine but with less β-arrestin 2 recruitment . This characteristic is believed to result in fewer side effects compared to traditional opioids.

Scientific Research Applications

PZM21 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

Biochemical Analysis

Biochemical Properties

PZM21 has been found to interact with the μ-opioid receptor (MOPr), a G protein-coupled receptor . It is a functionally selective μ-opioid receptor agonist which produces μ-opioid receptor mediated G protein signaling . This interaction with the MOPr and the subsequent signaling is the primary biochemical reaction involving PZM21 .

Cellular Effects

PZM21 has been shown to have significant effects on various types of cells and cellular processes. It has been reported to have analgesic effects with reduced side effects . It has also been found to cause antinociceptive tolerance and naloxone-precipitated withdrawal symptoms .

Molecular Mechanism

The molecular mechanism of action of PZM21 involves its binding to the μ-opioid receptor (MOPr). This binding initiates G protein signaling pathways . PZM21 is a G protein-biased μ-opioid receptor agonist, meaning it preferentially activates G protein pathways over β-arrestin pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, PZM21 has been observed to cause long-lasting dose-dependent antinociception . Repeated administration of PZM21 led to antinociceptive tolerance .

Dosage Effects in Animal Models

In animal models, PZM21 has been found to cause dose-dependent antinociception . High doses of PZM21 have been associated with the development of tolerance and withdrawal symptoms .

Metabolic Pathways

Given its interaction with the μ-opioid receptor, it is likely involved in opioid signaling pathways .

Transport and Distribution

It is known that PZM21 is a small molecule, which typically allows for relatively easy transport and distribution within biological systems .

Subcellular Localization

Given its interaction with the μ-opioid receptor, it is likely that PZM21 localizes to the cell membrane where the μ-opioid receptor is typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PZM21 involves several steps, starting with the preparation of key intermediates. The process typically includes the formation of a urea linkage between a thiophen-3-yl propan-2-yl group and a dimethylamino-3-(4-hydroxyphenyl)propyl group . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for PZM21 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

PZM21 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.

    Reduction: This reaction can be used to reduce any oxidized intermediates back to their original state.

    Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s activity or selectivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction occurs efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce hydroxylated derivatives, while substitution reactions could yield analogs with different pharmacological profiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PZM21

PZM21 is unique in its ability to selectively activate G protein signaling pathways while minimizing β-arrestin 2 recruitment. This selective activation is believed to result in fewer side effects, making it a promising candidate for safer pain management . Additionally, PZM21 has shown a wider therapeutic window compared to other opioids, meaning it can provide effective pain relief at doses that are less likely to cause adverse effects .

properties

IUPAC Name

1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S/c1-14(10-16-8-9-25-13-16)21-19(24)20-12-17(22(2)3)11-15-4-6-18(23)7-5-15/h4-9,13-14,17,23H,10-12H2,1-3H3,(H2,20,21,24)/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDBIJOVZJEMBI-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)NC(=O)NCC(CC2=CC=C(C=C2)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CSC=C1)NC(=O)NC[C@H](CC2=CC=C(C=C2)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401117979
Record name N-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-N′-[(1S)-1-methyl-2-(3-thienyl)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401117979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1997387-43-5
Record name N-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-N′-[(1S)-1-methyl-2-(3-thienyl)ethyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1997387-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PZM21
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14030
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-N′-[(1S)-1-methyl-2-(3-thienyl)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401117979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PZM21
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8GB23F27E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl)-3-((S)-1-(thiophen-3-yl)propan-2-yl)urea
Reactant of Route 2
1-((S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl)-3-((S)-1-(thiophen-3-yl)propan-2-yl)urea
Reactant of Route 3
Reactant of Route 3
1-((S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl)-3-((S)-1-(thiophen-3-yl)propan-2-yl)urea
Reactant of Route 4
Reactant of Route 4
1-((S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl)-3-((S)-1-(thiophen-3-yl)propan-2-yl)urea
Reactant of Route 5
Reactant of Route 5
1-((S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl)-3-((S)-1-(thiophen-3-yl)propan-2-yl)urea
Reactant of Route 6
Reactant of Route 6
1-((S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl)-3-((S)-1-(thiophen-3-yl)propan-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.